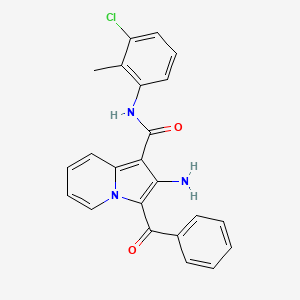

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3, an amino group at position 2, and a 3-chloro-2-methylphenyl carboxamide substituent at position 1 of the indolizine core. The compound’s design leverages the indolizine scaffold’s planar aromatic system, which facilitates interactions with biological targets such as proteins or nucleic acids.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-16(24)10-7-11-17(14)26-23(29)19-18-12-5-6-13-27(18)21(20(19)25)22(28)15-8-3-2-4-9-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQJJFTWUBTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst like aluminum chloride.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.

Carboxamide Formation: The carboxamide group is typically formed by reacting the intermediate compound with an appropriate isocyanate or through the use of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups, leading to the formation of nitroso or nitro derivatives and benzoic acid derivatives, respectively.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings and the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.

Major Products

Oxidation: Nitroso derivatives, nitro derivatives, benzoic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated, alkylated, or sulfonated derivatives.

Scientific Research Applications

Overview

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its complex structure and diverse biological activities. This article explores its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new reaction mechanisms and methodologies. The compound's ability to undergo various chemical transformations makes it a valuable entity in synthetic organic chemistry.

Biology

Biologically, this compound is being studied for its potential as an enzyme inhibitor or receptor modulator. Research indicates that it may interact with biological macromolecules, which positions it as a candidate for drug development and biochemical studies. Its biological activity is primarily attributed to its capacity to bind to specific molecular targets, such as enzymes or receptors, thereby influencing cellular pathways.

Medicine

In medicinal chemistry, the compound is under investigation for its therapeutic potential. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties

- Anticancer activity

- Antimicrobial effects

These properties make it a promising candidate for drug discovery and development. For instance, studies have indicated that derivatives of indolizine compounds can inhibit tumor growth and display significant efficacy against various cancer cell lines.

Industry

Industrially, the compound could be utilized in developing new materials with specific properties due to its unique chemical structure. Potential applications include:

- Development of polymers

- Production of coatings with enhanced performance characteristics

Research studies have focused on evaluating the biological activities of this compound through various methodologies:

-

In Vitro Studies :

- Demonstrated inhibition of pro-inflammatory cytokines.

- Showed significant anticancer activity against human tumor cells with mean GI values indicating effective growth inhibition.

-

Animal Model Studies :

- Conducted to assess the therapeutic efficacy and safety profile in vivo.

- Results indicated potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indolizine Derivatives

The following table summarizes key structural and functional differences between 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide and closely related indolizine carboxamides:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- Benzoyl vs. Methoxy groups, however, contribute to hydrogen bonding and antioxidant activity .

- Halogen and Methyl Substituents : The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding specificity. In contrast, the 2-fluorophenyl analog exhibits lower steric hindrance, favoring interactions with enzymes like kinases.

Biological Activity

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered interest for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 403.9 g/mol. The structure features an indolizine core modified with a benzoyl group and a chloro-substituted phenyl ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.9 g/mol |

| CAS Number | 903345-44-8 |

The biological activity of 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways that could lead to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby disrupting normal enzymatic functions.

- Receptor Modulation : It can also modulate receptor functions by interacting with binding sites, potentially altering signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of indolizine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indolizine derivatives can inhibit the growth of A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines by targeting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Compounds with similar scaffolds have demonstrated significant antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

There is also evidence suggesting that 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have explored the biological activities of related compounds:

- In Vitro Studies : A study involving analogs of indolizine demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin production and could lead to applications in skin-related therapies .

- Cytotoxicity Assays : In silico analyses and cytotoxicity assays have indicated that certain derivatives exhibit promising profiles against cancer cell lines, suggesting that modifications to the indolizine core can enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.